molecular formula C20H24N2O5S B11596738 Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618411-49-7

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11596738
CAS No.: 618411-49-7
M. Wt: 404.5 g/mol
InChI Key: ZMJJBYAVPDQPRL-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, substituted with ethoxy, methoxy, and methyl groups, and a methyl ester at position 4. The compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring (position 5) and the ester group (position 6), which modulate electronic effects, solubility, and metabolic stability .

Properties

CAS No.

618411-49-7

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-6-15-18(23)22-17(12-8-9-13(27-7-2)14(10-12)25-4)16(19(24)26-5)11(3)21-20(22)28-15/h8-10,15,17H,6-7H2,1-5H3

InChI Key

ZMJJBYAVPDQPRL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OCC)OC

Origin of Product

United States

Preparation Methods

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation between the aldehyde and methyl acetoacetate, forming an α,β-unsaturated ketone intermediate. Subsequent nucleophilic attack by 2-ethylaminothiazole generates the thiazole ring, followed by cyclization to form the pyrimidine core.

Conventional Thermal Cyclocondensation

A traditional approach involves refluxing components in methanol with ammonium acetate as a catalyst. Adapted from Rao et al. (2012), this method uses:

  • 4-Ethoxy-3-methoxybenzaldehyde (1.0 equiv)

  • 2-Ethylaminothiazole (1.1 equiv)

  • Methyl acetoacetate (1.3 equiv)

  • Ammonium acetate (2.0 equiv)

Reaction at 80°C for 8 hours yields the product in 70–75% . While slower, this method allows better control over stereochemistry, critical for isolating the E-isomer.

Key Optimization Parameters

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes cyclization
Ammonium acetate2.0 equivAccelerates imine formation
Solvent (methanol)20 mL/mmolBalances solubility and reactivity

Post-Synthetic Modification Strategies

For derivatives requiring late-stage functionalization, a two-step protocol is effective:

Step 1: Synthesis of Thiazolopyrimidine Precursor

Ethyl 5-(4-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is prepared via ultrasound irradiation (90% yield).

Step 2: Ester Transesterification

The ethyl ester is converted to methyl ester using titanium(IV) isopropoxide (0.1 equiv) in dry methanol under nitrogen. After 4 hours at 65°C, the methyl ester forms in 95% conversion .

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Ultrasound irradiation9010 minSolvent-free, high efficiencySpecialized equipment required
Thermal cyclocondensation758 hStereochemical controlLower yield
Post-synthetic modification954 hFlexible functionalizationAdditional purification steps

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Example Synthesis Pathway

  • Starting Materials : The synthesis generally starts with 4-ethoxy-3-methoxybenzaldehyde and ethyl benzoylacetate.
  • Reagents : Common reagents include thiourea and various solvents like ethanol or DMF.
  • Reaction Conditions : The reaction is typically carried out under reflux conditions for several hours, followed by purification steps such as recrystallization or chromatography.

Antioxidant Properties

Research indicates that compounds in the thiazolo[3,2-a]pyrimidine class exhibit significant antioxidant activity. This property is crucial for developing therapies aimed at combating oxidative stress-related diseases.

Enzyme Inhibition

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). Studies have shown that it can effectively inhibit AChE activity, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi positions it as a potential lead compound in the development of new antibiotics.

Case Study 1: Acetylcholinesterase Inhibition

A study conducted on derivatives of thiazolo[3,2-a]pyrimidines demonstrated that compounds similar to this compound showed over 70% inhibition of AChE at a concentration of 10 µM . Molecular docking studies further supported the strong binding affinity of these compounds to the active site of AChE.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessing the antioxidant capacity revealed that derivatives of this compound could significantly scavenge free radicals. This activity was quantitatively measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showcasing its potential as a therapeutic agent in oxidative stress management.

Mechanism of Action

The mechanism of action of Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or neuroprotective effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogous compounds include substitutions on the phenyl ring (position 5), ester groups (position 6), and substituents on the thiazolo-pyrimidine core. These modifications significantly impact molecular interactions and properties:

Compound Name Substituents (Position 5) Ester Group (Position 6) Key Structural Features Melting Point/Stability References
Target Compound 4-Ethoxy-3-methoxyphenyl Methyl ester Ethyl group at position 2, methyl at position 7 Not reported -
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Ethyl ester Bromine induces π-halogen interactions Crystalline (X-ray confirmed)
Methyl 5-(3,4-Dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3,4-Dimethoxyphenyl Methyl ester Enhanced electron-donating methoxy groups Not reported
Ethyl 5-(4-Chlorophenyl)-7-methyl-3-oxo-2-(morpholinomethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Chlorophenyl Ethyl ester Morpholine Mannich base improves bioavailability 427–428 K (mp)
  • Electronic Effects : The 4-ethoxy-3-methoxyphenyl group in the target compound provides strong electron-donating effects, enhancing solubility in polar solvents compared to halogenated analogs (e.g., bromo or chloro derivatives) .
  • Ester Groups : Methyl esters (as in the target compound) generally exhibit faster metabolic hydrolysis than ethyl esters, affecting drug half-life .

Crystallographic and Molecular Packing Differences

  • Halogen vs. Alkoxy Substituents : Bromophenyl derivatives (e.g., ) form π-halogen interactions, leading to tighter crystal packing and higher melting points. In contrast, ethoxy/methoxy substituents in the target compound favor hydrogen bonding (C–H···O) and van der Waals interactions, resulting in less dense packing .
  • Conformational Flexibility : The ethyl group at position 2 in the target compound introduces steric hindrance, reducing ring puckering compared to unsubstituted analogs. For example, the thiazolo-pyrimidine core in Ethyl 7-methyl-5-phenyl-2-(2,4,6-trimethoxybenzylidene) exhibits a flattened boat conformation with a puckering amplitude of 0.224 Å .

Biological Activity

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole and pyrimidine ring system. Its molecular formula is C20H24N2O5SC_{20}H_{24}N_2O_5S with a molecular weight of 404.48 g/mol. The structure includes an ethoxy and a methoxy substituent on the aromatic ring, which may influence its biological properties.

Biological Activities

1. Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. A study evaluating various derivatives found that compounds similar to this compound showed promising inhibition of cancer cell proliferation. Specifically, these compounds were tested against several cancer cell lines, demonstrating IC50 values in the micromolar range, suggesting effective cytotoxicity against tumor cells .

2. Acetylcholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. In vitro assays demonstrated that it could inhibit AChE activity with an IC50 value in the low micromolar range. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease . Molecular docking studies confirmed strong binding affinity to the AChE active site.

3. Antimicrobial Properties

Thiazolo[3,2-a]pyrimidines have been reported to possess antimicrobial activity against various bacterial strains. The compound was evaluated for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, showing significant antimicrobial efficacy . This suggests potential applications in treating bacterial infections.

4. Anti-inflammatory Effects

Preliminary studies indicate that the compound may exhibit anti-inflammatory properties. In vitro assays using human cell lines demonstrated a reduction in pro-inflammatory cytokines upon treatment with the compound, indicating its potential use in managing inflammatory disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition: The compound's ability to inhibit key enzymes such as AChE suggests that it may interfere with neurotransmitter breakdown, enhancing cholinergic signaling.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their anticancer activity against MCF-7 breast cancer cells. The derivative containing the ethoxy and methoxy groups exhibited superior activity compared to others tested, with an IC50 value of approximately 1 µM .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar thiazolo[3,2-a]pyrimidines in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?

  • Answer : The compound can be synthesized via a multi-step protocol involving:

Cyclocondensation : React 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine precursors with methyl carboxylate derivatives under reflux conditions in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst (yield ~78%) .

Purification : Recrystallize from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation .

  • Key Techniques : Thin-layer chromatography (TLC) for reaction monitoring and HPLC for purity assessment .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Assign signals for methoxy (δ ~3.8–4.0 ppm), ethoxy (δ ~1.3–1.5 ppm for CH3 and δ ~4.1–4.3 ppm for CH2), and thiazolopyrimidine protons (δ ~6.8–7.5 ppm for aromatic regions) .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the puckered thiazolopyrimidine core and dihedral angles between aromatic substituents (e.g., ~80.94° between thiazolopyrimidine and phenyl rings in analogous compounds) .

Advanced Research Questions

Q. How do substituents at the 4-ethoxy-3-methoxyphenyl position influence the compound’s conformational stability?

  • Answer :

  • Steric and Electronic Effects : The ethoxy group at the para position introduces steric bulk, while the meta-methoxy group donates electron density via resonance, stabilizing the benzylidene moiety. This combination affects the dihedral angle between the thiazolopyrimidine core and the aryl ring, altering intermolecular interactions .
  • Crystallographic Evidence : In structurally similar compounds, substituents like 2,4,6-trimethoxybenzylidene induce significant puckering (C5 deviation: 0.224 Å from the pyrimidine plane), which can be extrapolated to predict conformational behavior .

Q. What strategies optimize reaction yields during the synthesis of analogous thiazolopyrimidine derivatives?

  • Answer :

  • Catalyst Screening : Sodium acetate in acetic acid/acetic anhydride enhances cyclization efficiency by promoting proton transfer during thiazole ring formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethyl acetate/ethanol mixtures favor high-purity recrystallization .
  • Temperature Control : Reflux conditions (100–110°C) balance reaction kinetics and thermal stability of sensitive functional groups .

Q. How can intermolecular interactions in the crystal lattice affect physicochemical properties?

  • Answer :

  • Hydrogen Bonding : Bifurcated C–H···O interactions (e.g., 2.89 Å in analogous structures) form chains along the c-axis, influencing melting points and solubility .
  • Packing Analysis : Trimethoxybenzylidene substituents create steric hindrance, reducing crystal symmetry (monoclinic P21/n space group) and increasing density (1.417 Mg/m³) .

Methodological Considerations

Q. How to resolve contradictions in spectroscopic data for thiazolopyrimidine derivatives?

  • Answer :

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for ester groups) .
  • Computational Modeling : Density functional theory (DFT) calculations predict chemical shifts and coupling constants, aiding in signal assignment for complex splitting patterns .

Q. What analytical techniques are critical for assessing bioactivity in preclinical studies?

  • Answer :

  • In Vitro Assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC50 determination, referencing structurally related compounds showing IC50 values <10 µM .
  • ADME Profiling : HPLC-MS quantifies metabolic stability, while logP calculations (e.g., ~3.5 for similar esters) predict membrane permeability .

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